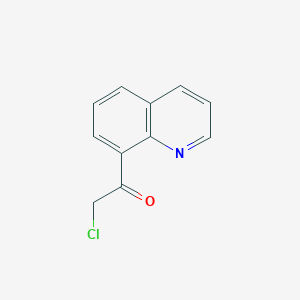
2-Chloro-1-(quinolin-8-yl)ethanone
説明
2-Chloro-1-(quinolin-8-yl)ethanone (CAS: 129486-81-3) is a halogenated ketone derivative featuring a quinoline moiety substituted at the 8-position. Its molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol . The compound consists of a chloroacetyl group (-COCH₂Cl) attached to the nitrogen-containing quinoline ring system, which imparts unique electronic and steric properties.
特性
CAS番号 |
129486-81-3 |
|---|---|
分子式 |
C11H8ClNO |
分子量 |
205.64 g/mol |
IUPAC名 |
2-chloro-1-quinolin-8-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2 |
InChIキー |
DQVZSJJKBMELPE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2 |
同義語 |
Ethanone, 2-chloro-1-(8-quinolinyl)- |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(quinolin-8-yl)ethanone typically involves the reaction of 8-hydroxyquinoline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using microwave irradiation and specific catalysts to enhance the reaction rate and yield . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Chloro-1-(quinolin-8-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Aminoquinoline, thioquinoline derivatives.
Oxidation Reactions: Quinoline-8-carboxylic acid.
Reduction Reactions: Quinoline-8-ethanol.
科学的研究の応用
2-Chloro-1-(quinolin-8-yl)ethanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-1-(quinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Structural and Physical Properties
- Hydroxy-Substituted Analogues: The 8-hydroxyquinolin-5-yl derivative (CAS: 99973-51-0) has increased polarity compared to the parent compound, enhancing solubility in polar solvents like DMSO .
- Multi-Halogenated Derivatives: The bromo/chloro/fluoro-substituted ethanone (CAS: 2678546-41-1) shows reduced thermal stability but enhanced bioactivity, likely due to halogen bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


